molecular formula C19H14N2O2 B8570005 5-Methyl-1-(quinolin-2-yl)-1H-indole-3-carboxylic acid CAS No. 649550-74-3

5-Methyl-1-(quinolin-2-yl)-1H-indole-3-carboxylic acid

Cat. No. B8570005
Key on ui cas rn: 649550-74-3
M. Wt: 302.3 g/mol
InChI Key: QSTJAKWCQYPEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07531663B2

Procedure details

0.342 g (8.15 mmol) of lithium hydroxide monohydrate and 45 cm3 of water are added at 25° C. to 0.86 g (2.7 mmol) of 3-methoxycarbonyl-5-methyl-1-(quinol-2-yl)-1H-indole dissolved in 45 cm3 of tetrahydrofuran. After stirring at reflux for 19 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 20 cm3 of water and then triturated with 8.2 cm3 of N hydrochloric acid. After filtering off and drying the solid residue under reduced pressure (2.7 kPa) at 40° C., 0.95 g of 3-carboxy-5-methyl-1-(quinol-2-yl)-1H-indole is obtained in the form of a white solid. Mass spectrum (EI): m/e 302 (M+·).
Name
lithium hydroxide monohydrate
Quantity
0.342 g
Type
reactant
Reaction Step One
Quantity
2.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([CH3:17])[CH:15]=2)[N:10]([C:18]2[CH:27]=[CH:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:19]=2)[CH:9]=1)=[O:7]>O1CCCC1.O>[C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([CH3:17])[CH:15]=2)[N:10]([C:18]2[CH:27]=[CH:26][C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[N:19]=2)[CH:9]=1)([OH:7])=[O:5] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
0.342 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
2.7 mmol
Type
reactant
Smiles
COC(=O)C1=CN(C2=CC=C(C=C12)C)C1=NC2=CC=CC=C2C=C1
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 19 hours
Duration
19 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
triturated with 8.2 cm3 of N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
After filtering off
CUSTOM
Type
CUSTOM
Details
drying the solid residue under reduced pressure (2.7 kPa) at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CN(C2=CC=C(C=C12)C)C1=NC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: CALCULATEDPERCENTYIELD 116.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.